2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate
CAS No.: 67754-22-7
Cat. No.: VC17063973
Molecular Formula: C20H32O12
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate - 67754-22-7](/images/structure/VC17063973.png)
Specification
CAS No. | 67754-22-7 |
---|---|
Molecular Formula | C20H32O12 |
Molecular Weight | 464.5 g/mol |
IUPAC Name | [2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate |
Standard InChI | InChI=1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3 |
Standard InChI Key | VZVWNXVAXMKIBP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC(CO)(COCC(COC(=O)C)(COC(=O)C)COC(=O)C)COC(=O)C |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a central propane-1,3-diyl backbone substituted with four acetoxy groups, two hydroxymethyl groups, and two methoxy linkages. Its IUPAC name reflects this complexity: [2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate. The molecular formula is C₂₀H₃₂O₁₂, with a molar mass of 464.5 g/mol.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 67754-22-7 |
Molecular Formula | C₂₀H₃₂O₁₂ |
Molecular Weight | 464.5 g/mol |
InChI Key | VZVWNXVAXMKIBP-UHFFFAOYSA-N |
The InChI string encodes the stereochemical arrangement and functional group topology, critical for predicting reactivity .
Synthetic Methodologies
Stepwise Acetylation Strategies
Synthesis typically proceeds via sequential acetylation of a polyol precursor. Initial intermediates, such as 2,2-bis(hydroxymethyl)propane-1,3-diol, undergo controlled esterification with acetic anhydride under pyridine catalysis. Selective protection of hydroxyl groups ensures regiochemical control, though achieving full substitution without side reactions remains challenging.
Industrial-Scale Production
Continuous flow reactors enhance yield and purity in industrial settings, minimizing thermal degradation. Post-synthesis purification employs recrystallization from ethyl acetate/hexane mixtures, followed by column chromatography to isolate the tetra-acetylated product.
Reactivity and Functional Group Transformations
Hydrolysis and Deacetylation
The acetoxy groups hydrolyze in aqueous basic conditions, regenerating hydroxyl functionalities. Kinetic studies indicate pseudo-first-order behavior in NaOH/EtOH systems, with activation energy () approximating 45 kJ/mol .
Oxidation Pathways
Oxidation with Jones reagent (CrO₃/H₂SO₄) converts hydroxymethyl groups to carboxylic acids, yielding a dicarboxylic acid derivative. This product exhibits pH-dependent solubility, transitioning from hydrophilic () to hydrophobic () states.
Table 2: Representative Reactions
Reaction Type | Reagents | Products |
---|---|---|
Hydrolysis | NaOH/EtOH | Polyol intermediate |
Oxidation | CrO₃/H₂SO₄ | Dicarboxylic acid derivative |
Nucleophilic Substitution | NaSH/DMF | Thioacetate analogues |
Applications in Scientific Research
Organic Synthesis
As a multifunctional building block, the compound facilitates dendrimer synthesis. Its branching capacity enables controlled polymerization, producing hyperbranched polyesters with applications in drug delivery.
Biomedical Investigations
Preliminary studies suggest anti-inflammatory activity via COX-2 inhibition () . The acetoxy groups may serve as prodrug moieties, hydrolyzing in vivo to release acetic acid, modulating local pH in tumor microenvironments.
Comparative Analysis with Structural Analogues
Functional Group Impact
Replacing acetoxy groups with hydroxyls (e.g., 2-[[3-hydroxy-2-(hydroxymethyl)-2-(hydroxymethyl)propoxy]methyl]-2-[(hydroxymethyl]propane-1,3-diyl diol) reduces lipophilicity ( from 1.2 to -0.8), altering membrane permeability.
Table 3: Property Comparison with Analogues
Compound | log P | Water Solubility (g/L) |
---|---|---|
Target Compound | 1.2 | 12.4 |
Fully Hydroxylated | -0.8 | 245.7 |
Methyl Ether Derivative | 2.1 | 3.9 |
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